molecular formula C18H17ClN2OS2 B12136447 2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12136447
M. Wt: 376.9 g/mol
InChI Key: GMFWNZJFQOJAIO-UHFFFAOYSA-N
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Description

The core structure consists of a fused thiophene-pyrimidine ring system. Key substituents include:

  • 5,6-dimethyl groups: Enhance steric stability and influence electronic properties.
  • 3-(prop-2-en-1-yl): A propenyl group contributing to reactivity in further functionalization.
  • 2-[(3-chlorobenzyl)sulfanyl]: The chlorinated benzylthio moiety likely modulates lipophilicity and binding interactions.

The compound’s CAS registry number is 577988-96-6, with synonyms including ZINC2349329 and STL340783 . Its molecular formula is C₁₉H₁₈ClN₂OS₂, and molecular weight is 391.0 g/mol.

Properties

Molecular Formula

C18H17ClN2OS2

Molecular Weight

376.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17ClN2OS2/c1-4-8-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-6-5-7-14(19)9-13/h4-7,9H,1,8,10H2,2-3H3

InChI Key

GMFWNZJFQOJAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a thiol group on the thieno[2,3-d]pyrimidine core.

    Alkylation with Dimethyl Groups: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with dimethyl groups using appropriate alkylating agents.

    Addition of the Prop-2-en-1-yl Group: This step involves the addition of the prop-2-en-1-yl group to the thieno[2,3-d]pyrimidine core through a suitable reaction such as a Michael addition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thieno[2,3-d]pyrimidine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Chlorobenzyl halides, thiols, alkylating agents, and appropriate solvents such as dichloromethane or dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following derivatives share the thieno[2,3-d]pyrimidin-4(3H)-one scaffold but differ in substituents, impacting physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl) 5,6-dimethyl; 3-propenyl; 2-(3-chlorobenzylthio) C₁₉H₁₈ClN₂OS₂ 391.0 N/A (structural focus)
3-Ethyl-5,6-dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl} 3-ethyl; 5,6-dimethyl; 2-(3-CF₃-benzylthio) C₁₉H₁₈F₃N₂OS₂ 428.5 Enhanced lipophilicity (CF₃ group)
5,6-Dimethyl-3-[(2′-phenylindol-3′-yl)methyleneamino]-thieno[2,3-d]pyrimidin-4(3H)-one (7c) 5,6-dimethyl; 3-indolylmethyleneamino C₂₄H₁₉N₅OS 425.5 Antimicrobial activity (72% yield, m.p. 158–159°C)
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl} 3-allyl; 5,6-dimethyl; 2-(morpholinyl-oxoethylthio) C₁₇H₂₁N₃O₃S₂ 379.5 Improved solubility (morpholine moiety)
2-(Trifluoromethylbenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (9) 5,6-dimethyl; 2-trifluoromethylbenzamido C₁₇H₁₃F₃N₂O₂S 366.4 Potential kinase inhibition (synthesized via NaH)

Key Findings :

Substituent Effects on Lipophilicity :

  • The 3-chlorobenzylthio group in the target compound provides moderate lipophilicity, whereas the 3-(trifluoromethyl)benzylthio derivative (MW 428.5) exhibits higher hydrophobicity, likely improving membrane permeability .
  • The morpholinyl-oxoethylthio substituent in compound introduces polar character, enhancing aqueous solubility.

Biological Activity Correlations: Indole-containing derivative 7c (from ) demonstrated antimicrobial efficacy, suggesting that bulky aromatic substituents (e.g., indole) may enhance interactions with microbial targets. The trifluoromethylbenzamido derivative (compound 9) was synthesized via NaH-mediated coupling , a method adaptable for introducing electrophilic groups to the thienopyrimidine core.

Synthetic Flexibility :

  • The propenyl group in the target compound offers a reactive site for further functionalization (e.g., Michael additions or cycloadditions), similar to derivatives in and .
  • Thiol-ether linkages (e.g., benzylthio groups) are common in these compounds, enabling modular synthesis via nucleophilic substitution .

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